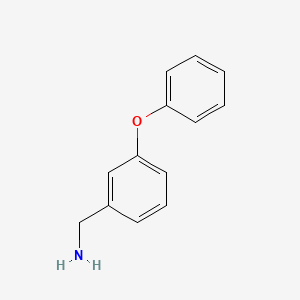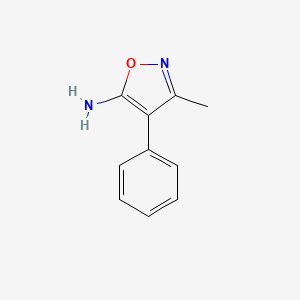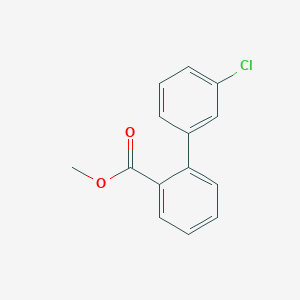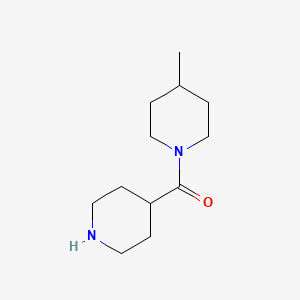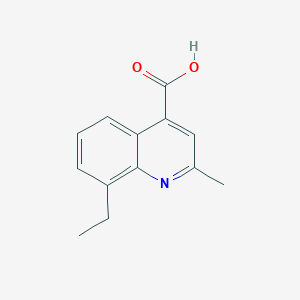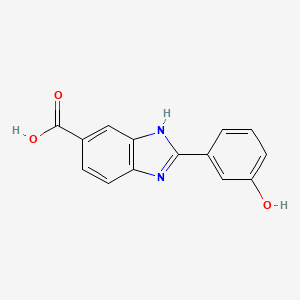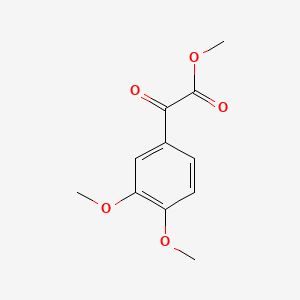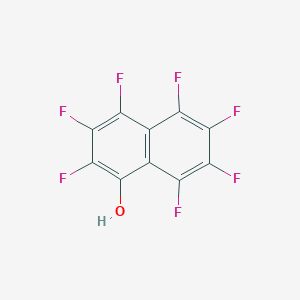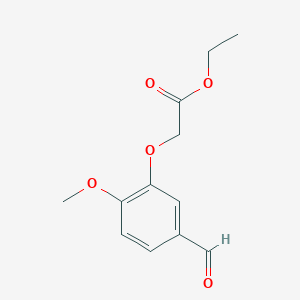
5-クロロ-3-エチル-1-メチル-1H-ピラゾール-4-カルボン酸
説明
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
科学的研究の応用
Chemistry: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its pyrazole core is a common motif in many biologically active compounds.
Industry: In the industrial sector, 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.
Reaction Conditions: The initial step involves the alkylation of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole.
Carboxylation: The next step involves the carboxylation of 4-chloro-3-ethyl-1-methylpyrazole using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like palladium.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
作用機序
The mechanism of action of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pyrazole ring provides a stable scaffold for these interactions, facilitating the modulation of target pathways.
類似化合物との比較
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but different position of the carboxylic acid group.
3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group, influencing its solubility and interaction with biological targets.
Uniqueness: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups enhances its reactivity and potential as a versatile intermediate in various synthetic pathways.
特性
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJBFTAZDQDTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373929 | |
| Record name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143214-26-0 | |
| Record name | 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


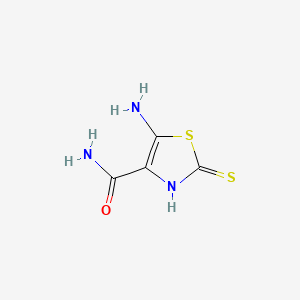
![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)
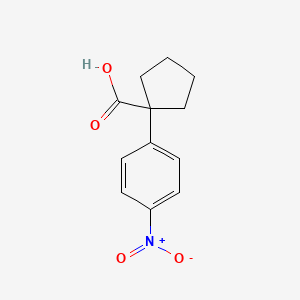

![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)
